N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-32-21-12-10-20(11-13-21)31-16-22(18-7-5-4-6-8-18)25-26(28-17-29-27(25)31)30-19-9-14-23(33-2)24(15-19)34-3/h4-17H,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPGSIELNAVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its CAS Number 477228-30-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.50 g/mol. The structure includes a pyrrolo[2,3-d]pyrimidine core, which has been associated with various biological activities.
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. A notable study reported a moderate potency against intracellular amastigotes with a pEC50 value of 6.5, indicating significant activity without apparent cytotoxicity against Vero host cells or uninfected HepG2 cells (pEC50 < 4.5) . This suggests that the compound could be a promising candidate for further development in treating Chagas disease.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrrolo[2,3-d]pyrimidines have been shown to inhibit various kinases involved in cancer progression. Compounds with similar structures have demonstrated activity against several cancer cell lines, suggesting that this derivative may also exhibit such effects. However, specific studies focusing on this compound's anticancer activity are still needed.
Synthesis
The synthesis of this compound can be achieved through several methods involving the coupling of appropriate precursors under controlled conditions. The reaction typically involves:
- Starting Materials : 3,4-dimethoxyaniline and 4-methoxyaniline.
- Reagents : Coupling agents such as EDC or DCC may be used to facilitate the reaction.
- Solvent : Common solvents include DMF or DMSO under reflux conditions.
Case Studies
- Chagas Disease Treatment : A study focused on optimizing the activity of pyrrolo[2,3-d]pyrimidine derivatives against T. cruzi. The synthesized compounds showed varying degrees of efficacy and toxicity profiles .
- Kinase Inhibition : Research indicates that similar compounds have been effective in inhibiting kinases associated with cancer proliferation . Further investigation into the specific kinase interactions of this compound could yield valuable insights.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and progression. For instance, the compound has been evaluated as an inhibitor of RET (rearranged during transfection) signaling pathways associated with certain cancers such as thyroid cancer and neuroblastoma .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects against various pathogens. Research indicates that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance activity against resistant strains of bacteria.
Biochemical Research
The interaction of this compound with biological macromolecules is a key area of investigation:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical biological processes. Its mechanism of action includes binding to active sites of kinases and modulating their activity, which is crucial for regulating cellular functions such as proliferation and apoptosis .
Material Science
In material science, this compound is utilized in the development of new materials:
- Building Blocks for Synthesis : The unique structure of this compound allows it to serve as a versatile building block in the synthesis of more complex organic molecules. This application is particularly relevant in creating novel polymers or drug delivery systems that require specific chemical functionalities.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit potent activity against RET-driven cancers. The research focused on synthesizing various derivatives and evaluating their efficacy through in vitro assays. The results indicated that certain modifications significantly enhanced their inhibitory potency against RET mutants associated with drug resistance.
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical institute explored the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound exhibited substantial antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic: What synthetic strategies are commonly employed to prepare pyrrolo[2,3-d]pyrimidine derivatives like this compound?
Answer:
The synthesis typically involves coupling substituted amines with chlorinated pyrrolo[2,3-d]pyrimidine intermediates under reflux conditions. For example:
- Amine coupling : React 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with 3,4-dimethoxyaniline in methanol or DMF under reflux (6–8 hours) .
- Purification : Crystallize the product using ethanol-DMF mixtures to enhance purity .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:2 molar ratio of chlorinated precursor to amine) and use catalysts like p-toluenesulfonic acid to accelerate reactions .
Advanced: How can reaction conditions be systematically optimized to address low yields in pyrrolo[2,3-d]pyrimidine synthesis?
Answer:
Methodological optimization includes:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility versus protic solvents (methanol) for easier crystallization .
- Temperature gradients : Use controlled heating (70–100°C) to balance reaction rate and byproduct formation .
- Catalyst evaluation : Compare acid catalysts (e.g., p-TsOH) or base conditions (NH₃ in H₂O) to enhance nucleophilic substitution efficiency .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and identify intermediates .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in pyrrolo-pyrimidine core) and confirm regiochemistry .
- HRMS : Verify molecular weight (e.g., m/z 375.1816 for a related derivative) .
- IR spectroscopy : Detect functional groups (e.g., N–H stretches ~3100 cm⁻¹, C=O if present) .
- Melting point analysis : Assess purity (e.g., sharp melting points >250°C indicate crystalline uniformity) .
Advanced: How should researchers resolve contradictions in biological activity data (e.g., antitubulin vs. antiangiogenic effects)?
Answer:
- Dose-response validation : Re-test compounds across a concentration gradient (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Mechanistic assays : Use orthogonal methods (e.g., tubulin polymerization assays vs. endothelial cell migration assays) to isolate biological pathways .
- Metabolic stability checks : Incubate compounds in serum or liver microsomes to rule out degradation artifacts .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with halogens) to probe SAR .
Advanced: What computational approaches predict target binding modes for pyrrolo[2,3-d]pyrimidine derivatives?
Answer:
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with tubulin (PDB: 1SA0) or kinase domains, focusing on hydrogen bonds with residues like Asp226 or Lys254 .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key hydrophobic pockets .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .
Basic: How is X-ray crystallography applied to elucidate the solid-state structure of this compound?
Answer:
- Crystal growth : Use slow evaporation from DMSO/ethanol mixtures to obtain single crystals .
- Data collection : Perform at 298 K with Mo-Kα radiation (λ = 0.71073 Å) to resolve intramolecular H-bonds (e.g., N–H⋯N interactions closing 6-membered rings) .
- Conformational analysis : Calculate dihedral angles between pyrimidine and aryl rings to assess planarity (e.g., 12.8° twist in related structures) .
Advanced: How to design a SAR study for enhancing anticancer activity in this compound class?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
